High-Potency TRKA Affinity vs. Weaker 1,6-Naphthyridines
A 1,6-naphthyridine derivative incorporating the core structural motif of 4-Chloro-1,6-naphthyridine-3-carbonitrile demonstrates exceptionally high affinity for the Tropomyosin receptor kinase A (TRKA), a key target in pain and oncology research. This compound exhibits a binding affinity (Ki) of 0.360 nM [1]. In stark contrast, a closely related 1,6-naphthyridine analog (BDBM50502874) shows a functional IC50 of 2.99 µM (2990 nM) in a TRKA cellular assay, representing a >8,300-fold difference in potency [2].
| Evidence Dimension | TRKA Kinase Inhibition |
|---|---|
| Target Compound Data | Ki = 0.360 nM (biochemical inhibition of active TRKA) |
| Comparator Or Baseline | BDBM50502874 (a 1,6-naphthyridine analog): IC50 = 2,990 nM (inhibition of NGF-induced Ca2+ flux in TRKA-expressing cells) |
| Quantified Difference | >8,300-fold difference in potency |
| Conditions | Target: Biochemical assay measuring inhibition of substrate phosphorylation by active TRKA. Comparator: Cellular assay measuring inhibition of NGF-induced Ca2+ flux. |
Why This Matters
This >8,300-fold difference in potency underscores that subtle modifications to the 1,6-naphthyridine core can result in orders-of-magnitude changes in biological activity, making this specific scaffold a critical starting point for high-potency TRKA inhibitor programs.
- [1] BindingDB. (n.d.). BDBM50392788 (CHEMBL457614) Affinity Data for TRKA. Ki: 0.360 nM for human active TRKA. View Source
- [2] BindingDB. (n.d.). BDBM50502874 (CHEMBL4527557) Affinity Data for TRKA. IC50: 2.99E+3 nM for human full-length TRKA. View Source
